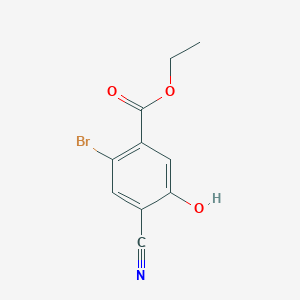
Ethyl 2-bromo-4-cyano-5-hydroxybenzoate
描述
Ethyl 2-bromo-4-cyano-5-hydroxybenzoate is a useful research compound. Its molecular formula is C10H8BrNO3 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-bromo-4-cyano-5-hydroxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom, a cyano group, and a hydroxy group attached to a benzoate structure. The presence of these functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₁O₃ |
| Molecular Weight | 243.07 g/mol |
| CAS Number | 1807079-45-3 |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to modulate apoptotic pathways by interacting with anti-apoptotic proteins like Bcl-2, leading to increased cell death in cancerous cells .
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.
- Receptor Binding : Its structural features allow it to bind to various biological receptors, potentially altering signaling pathways that regulate cell survival and apoptosis.
- Oxidative Stress Induction : It may induce oxidative stress within cells, further promoting apoptosis in cancerous tissues.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in the bromine, cyano, and hydroxy groups can significantly affect the compound's potency and selectivity:
| Modification | Effect on Activity |
|---|---|
| Removal of the cyano group | Decreased antimicrobial activity |
| Substitution of bromine with iodine | Altered binding affinity to receptors |
| Variation in the hydroxy group's position | Changes in solubility and bioavailability |
Case Studies
Several case studies have focused on the application of this compound in therapeutic contexts:
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, indicating its potential efficacy as an anticancer agent.
- Combination Therapies : When used in conjunction with traditional chemotherapeutics like cisplatin, this compound enhanced the overall cytotoxic effect on resistant cancer cell lines .
属性
IUPAC Name |
ethyl 2-bromo-4-cyano-5-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-4-9(13)6(5-12)3-8(7)11/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVVKNCLFDMJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















